(2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

asymmetric synthesis chiral building block enantioselectivity

Chiral β-amino alcohols bearing a pyrazole ring exhibit enantiomer-dependent biological activity; procurement of the racemate or (S)-enantiomer introduces uncontrolled stereochemical variables. This (R)-enantiomer provides defined stereochemistry essential for valid SAR and enantioselective catalysis. - Enantiopure (R)-configuration ensures reproducible pharmacological and catalytic outcomes - Bifunctional NH2/OH scaffold enables prodrug derivatization and N,O-chelate ligand design - MW 141 Da, XLogP -1.5; meets Rule-of-3 fragment criteria for FBDD

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
Cat. No. B13622140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C(CO)N
InChIInChI=1S/C6H11N3O/c1-9-6(2-3-8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3/t5-/m0/s1
InChIKeyCWYPOBWZHYYXOB-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol – Chiral β-Amino Alcohol Building Block


(2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS 1641033-80-8) is a chiral β-amino alcohol building block featuring a 1-methylpyrazole ring at the stereogenic C2 position . With a molecular formula of C₆H₁₁N₃O and a molecular weight of 141.17 g/mol, the compound presents two hydrogen-bond donors (NH₂, OH) and three hydrogen-bond acceptors (pyrazole N, NH₂, OH), yielding a computed XLogP3-AA of -1.5 that indicates substantial hydrophilicity [1]. The (R)-configuration at the carbon bearing the primary amine is the defining structural feature that distinguishes this compound from its (S)-enantiomer (CAS 1640848-99-2 as HCl salt), the racemate (CAS 1523376-59-1), and the regioisomeric 3-pyrazolyl variant (CAS 1641033-74-0), directly impacting enantioselective molecular recognition in drug discovery applications .

Chiral Identity (R)-enantiomer for enantioselective molecular recognition studies
Regiochemical Topology 5-pyrazolyl placement defines intramolecular H-bond geometry
Bifunctional Reactivity NH₂ and OH groups enable orthogonal synthetic transformations

Substitution Risks: Racemic and Regioisomeric Analogs


Substituting the (R)-enantiomer with the racemic mixture (CAS 1523376-59-1) or the (S)-enantiomer introduces uncontrolled stereochemical variables that can profoundly alter pharmacological or catalytic outcomes. Chiral β-amino alcohols bearing a pyrazole ring have been explicitly documented to exhibit enantiomer-dependent biological activity profiles [1]. Critically, the 5-pyrazolyl substitution pattern in the target compound positions the ethanolamine side chain adjacent to the pyrazole N2 nitrogen, creating an intramolecular hydrogen-bonding topology fundamentally distinct from the 3-pyrazolyl regioisomer . Vendors supply the racemate at 95–97% chemical purity with no chiral purity specification, whereas the (R)-enantiomer is procurable at ≥95% purity with defined stereochemistry . In enantioselective synthesis or target-based screening, this difference determines whether a hit is a true lead or an artifact of the wrong stereoisomer.

Racemate or (S)-enantiomer
(R)-enantiomer (defined stereochemistry)
Racemate (0% ee) or (S)-enantiomer (opposite configuration)
Stereochemical variability may lead to non-reproducible biological or catalytic outcomes.
3-Pyrazolyl regioisomer
5-pyrazolyl substitution (N2-proximal)
3-pyrazolyl regioisomer (N2-distal, different H-bonding)
Regioisomeric shift alters intramolecular hydrogen bonding and target recognition.

Differentiation from Closest Analogs


Enantiomeric Identity: (R) vs. (S) vs. Racemate

The (R)-enantiomer (CAS 1641033-80-8) and the (S)-enantiomer (CAS 1640848-99-2, as HCl salt) possess identical molecular formulas (C₆H₁₁N₃O) but opposite absolute configurations at the C2 stereocenter. The racemic mixture (CAS 1523376-59-1) contains both enantiomers in a 1:1 ratio. In the context of pyrazolyl-β-amino alcohols, enantiomerically pure forms have been shown to yield distinct biological outcomes that racemates do not recapitulate, consistent with the general principle that enantiomers can differ in target binding by orders of magnitude [1][2]. The racemic mixture is commercially available at 95–97% chemical purity with no enantiomeric excess specification, effectively containing up to 50% of the undesired enantiomer .

Enantiomeric Purity
Class-level inference
Single (R)-enantiomer
vs Racemate (0% ee)
Enantiomer identity determines biological outcome
No head-to-head assay data for this specific compound
asymmetric synthesis chiral building block enantioselectivity

Regioisomeric Topology: 5-Pyrazolyl vs. 3-Pyrazolyl

The target compound bears the ethanolamine side chain at the pyrazole 5-position, placing the amino alcohol group adjacent to the N2 nitrogen of the pyrazole ring. In contrast, the 3-pyrazolyl regioisomer (CAS 1641033-74-0) positions the side chain adjacent to the N1-methyl group . This regiochemical difference alters the intramolecular hydrogen-bonding geometry: the 5-substituted isomer can form a 5-membered intramolecular H-bond between the OH and pyrazole N2, while the 3-substituted isomer cannot engage in equivalent N2-proximal hydrogen bonding. Pyrazole regioisomers have been documented to exhibit different metabolic stability profiles and target-binding geometries in medicinal chemistry contexts [1]. XLogP3-AA values computed via PubChem are identical for the unsubstituted parent framework (-1.5) but do not capture the regiochemical impact on solvation and H-bonding [2].

Intramolecular H-Bond
Supporting evidence
5-pyrazolyl: potential OH···N2 H-bond
Regiochemistry may alter binding pose
No quantitative ΔG data; 3-pyrazolyl lacks this interaction
regiochemistry hydrogen bonding molecular recognition

Bifunctional Reactivity: Amino Alcohol vs. Des-hydroxy Analog

The target compound possesses both a primary amine and a primary alcohol, enabling bifunctional reactivity in synthetic transformations. The des-hydroxy analog, (1R)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine (CAS 1688710-84-0; C₆H₁₁N₃, MW 125.17), lacks the hydroxyl group entirely, reducing the hydrogen-bond donor count from 2 to 1 and the acceptor count from 3 to 2 . The additional OH group in the target compound enables O-derivatization (etherification, esterification), metal-chelation interactions, and enhanced aqueous solubility [1]. For applications requiring simultaneous amine and alcohol functionalization—such as oxazolidinone formation, chiral ligand synthesis, or prodrug construction—the des-hydroxy analog is synthetically incompetent [2].

Derivatizable Groups
Supporting evidence
2 functional groups
NH₂ + OH
Enables orthogonal bifunctional reactivity
Des-hydroxy analog has only 1 group
bifunctional building block chelation synthetic versatility

Storage Stability and Hygroscopicity

The compound is reported to be hygroscopic, requiring storage under inert atmosphere at 2–8°C to prevent decomposition . The racemic mixture is similarly recommended for storage at 4°C with protection from light . By comparison, the des-hydroxy analog (1R)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine is less hygroscopic due to the absence of the hydroxyl group and is typically shipped at ambient temperature . The hydrochloride salt of the (S)-enantiomer (CAS 1640848-99-2) has improved stability compared to the free base but adds counterion mass (MW 177.63 vs. 141.17) . Quantitative stability data under accelerated conditions (40°C/75% RH) are not publicly available for this specific compound.

Storage Requirement
Supporting evidence
2–8°C, inert atmosphere
Hygroscopicity necessitates cold-chain handling
No accelerated stability data; des-hydroxy analog ships ambient
compound stability storage compliance procurement logistics

Applications and Procurement Scenarios


Enantioselective Target-Based Screening

When screening against chiral biological targets (kinases, GPCRs, ion channels), the (R)-enantiomer should be procured rather than the racemate to avoid false negatives from the inactive (S)-enantiomer competing for binding or false positives from enantiomeric impurities. Pyrazolyl-β-amino alcohols have been documented to display enantiomer-dependent biological outcomes [1]. The defined stereochemistry is critical for establishing valid structure-activity relationships in hit-to-lead programs.

Chiral Ligand and Catalyst Synthesis

The bifunctional β-amino alcohol motif in this compound enables its use as a chiral ligand precursor for asymmetric catalysis, including oxazaborolidine-type catalysts or N,O-chelating ligands for metal-catalyzed enantioselective transformations [2]. Procurement of the enantiopure (R)-form ensures the final catalyst will possess the intended absolute configuration for substrate enantioface discrimination.

Prodrug Design via Hydroxyl Derivatization

The primary alcohol group serves as a synthetic handle for phosphate ester, carbonate, or ester prodrug formation, improving aqueous solubility or enabling targeted release [3]. This functional capability is absent in the des-hydroxy amine analog, making the β-amino alcohol scaffold uniquely suited for prodrug strategies requiring bio-reversible alcohol derivatization.

Polar Fragment for Fragment-Based Discovery

With a molecular weight of 141 Da, 2 H-bond donors, 3 H-bond acceptors, and a computed XLogP of -1.5, this compound meets fragment library criteria for rule-of-three compliance. The pyrazole ring serves as a metabolically more stable bioisostere of phenol, and the chiral β-amino alcohol provides three-dimensional binding vectors for fragment growing or merging strategies [4].

Application
Selection Property
Validation Focus
Enantioselective target screening
Enantiomeric purity
(R)-enantiomer vs racemate response
Chiral ligand & catalyst synthesis
Bifunctional NH₂/OH coordination
Catalyst enantioselectivity
Prodrug design (alcohol derivatization)
Primary alcohol handle
Prodrug stability & release kinetics
Fragment-based discovery
Rule-of-three compliance
Fragment growing vectors
Quote Request

Request a Quote for (2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.